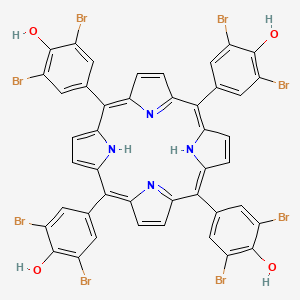![molecular formula C6H5BrN4 B2465673 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine CAS No. 1086838-38-1](/img/structure/B2465673.png)
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is a heterocyclic compound . It belongs to the class of triazoles, which are cyclic compounds with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine consists of a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C6H5BrN4 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine are not detailed in the available literature, triazoles in general are known to be involved in a variety of chemical reactions due to their versatile biological activities .Aplicaciones Científicas De Investigación
Molecular Structure and Vibrational Dynamics
The molecular structure and vibrational dynamics of compounds like 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine are explored using density functional theory (DFT). These studies help in understanding the stabilization and tautomeric forms influenced by methyl substitution in the pyridine ring (Lorenc et al., 2007).
Synthesis and Structural Analysis
Research has been conducted on the efficient synthesis and X-ray structure analysis of compounds including 6-bromo variants of triazolopyridines. Such studies are significant for pharmaceutical applications owing to the biological activity of these compounds (El-Kurdi et al., 2021).
Chemical Reactions and Derivatives Synthesis
Studies focus on the synthesis of various derivatives of triazolopyridines, including 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine. Understanding these reactions is crucial for developing new compounds with potential applications in different fields, such as medicinal chemistry (Ibrahim et al., 2011).
Biological Applications and Activity
Certain derivatives of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine show promising biological activities, including anti-HCV activity. This highlights the potential of these compounds in therapeutic applications (Wang et al., 2005).
Propiedades
IUPAC Name |
6-bromo-7-methyl-2H-triazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2H,1H3,(H,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOZTBARCUGHCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NNN=C12)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)


![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2465598.png)
![3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide](/img/structure/B2465599.png)
![4-Chloro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2465601.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2465602.png)



![Furan-2-yl-[3-(3-methylthiophen-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2465607.png)

![1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2465611.png)